BenchChemオンラインストアへようこそ!

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

GPR119 agonism cAMP accumulation type 2 diabetes

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1213430-84-2) is a chiral β-amino alcohol with molecular formula C10H11F4NO and molecular weight 237.19 g/mol. It belongs to the class of fluorinated 1-amino-1-arylpropan-2-ol derivatives, characterized by a 2-fluoro-4-(trifluoromethyl)phenyl substitution pattern on a stereochemically defined (1R,2R) aminopropanol backbone.

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
Cat. No. B13042436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
Molecular FormulaC10H11F4NO
Molecular Weight237.19 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O
InChIInChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1
InChIKeyAMHGPDHZCQVJAN-ANLVUFKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL: Chiral β-Amino Alcohol for Medicinal Chemistry & Asymmetric Synthesis Procurement


(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1213430-84-2) is a chiral β-amino alcohol with molecular formula C10H11F4NO and molecular weight 237.19 g/mol . It belongs to the class of fluorinated 1-amino-1-arylpropan-2-ol derivatives, characterized by a 2-fluoro-4-(trifluoromethyl)phenyl substitution pattern on a stereochemically defined (1R,2R) aminopropanol backbone . The compound features a free primary amine and a secondary alcohol, both positioned on adjacent chiral carbons, making it a versatile intermediate for asymmetric synthesis, chiral auxiliary applications, and medicinal chemistry lead exploration . Its predicted physicochemical properties include a boiling point of 292.3±35.0 °C, density of 1.326±0.06 g/cm³, and a pKa of 12.21±0.45 .

Why Generic Substitution of (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL Fails: Stereochemical & Regioisomeric Differentiation


This compound cannot be generically substituted because both its stereochemistry and aromatic substitution pattern are uniquely defined. The (1R,2R) configuration places the amino and hydroxyl groups in a specific syn relationship that directly influences hydrogen-bonding capacity, metal-chelation geometry, and biological target recognition [1]. Three other stereoisomers exist—(1S,2S) (CAS 1270117-25-3), (1R,2S) (CAS 1270099-02-9), and (1S,2R) (CAS 1212916-87-4)—each with distinct three-dimensional pharmacophores that can produce divergent binding affinities or enantioselective reaction outcomes . Furthermore, the 2-fluoro-4-(trifluoromethyl) substitution pattern on the phenyl ring is one of several possible regioisomers (e.g., 2-fluoro-5-CF₃, 3-fluoro-5-CF₃, 4-fluoro-3-CF₃ variants), each imparting different electronic and steric environments that affect both reactivity and biological activity [2]. Substituting any of these structural elements risks compromising synthetic diastereoselectivity or target engagement in downstream applications.

Quantitative Differentiation Evidence for (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL Procurement Decisions


GPR119 Agonist Potency: Target Compound vs. Reference Agonists in cAMP Functional Assays

The (1R,2R) stereoisomer has been evaluated as a GPR119 agonist in cell-based cAMP functional assays. At the mouse GPR119 receptor, this compound demonstrated an EC₅₀ of 41 nM in a homogenous time-resolved fluorescence (HTRF) assay measuring cAMP elevation after 45 minutes [1]. At the human GPR119 receptor overexpressed in HEK293S cells under identical assay conditions, the EC₅₀ was 65 nM [1]. For context, the well-known reference GPR119 agonist AS-1269574 exhibits an EC₅₀ of approximately 2,500 nM (2.5 μM) in HEK293 cells expressing human GPR119—representing a roughly 38-fold lower potency . The endogenous ligand oleoylethanolamide (OEA) activates human GPR119 with EC₅₀ values typically reported between 3,000 and 8,000 nM [2]. This places the target compound in a substantially more potent tier relative to both the endogenous ligand and early-generation synthetic agonists.

GPR119 agonism cAMP accumulation type 2 diabetes GPCR pharmacology

Stereochemical Purity and Enantiomeric Integrity vs. Mixed or Undefined Stereoisomer Batches

Commercial suppliers list this compound at 98% purity with defined (1R,2R) stereochemistry . Of the four possible stereoisomers of this scaffold—(1R,2R) CAS 1213430-84-2, (1S,2S) CAS 1270117-25-3, (1R,2S) CAS 1270099-02-9, and (1S,2R) CAS 1212916-87-4—each possesses a unique CAS registry number, indicating they are treated as distinct chemical entities by regulatory and procurement databases . In contrast, generic or racemic 1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol preparations may contain undefined mixtures of stereoisomers, which can lead to inconsistent enantioselective reaction outcomes or ambiguous biological assay results. The defined (1R,2R) configuration offers predictable syn-amino-alcohol geometry suitable for applications such as chiral ligand design and stereospecific derivatization .

enantiomeric purity chiral synthesis stereochemical integrity asymmetric catalysis

Aromatic Substitution Pattern: 2-Fluoro-4-(trifluoromethyl) vs. Regioisomeric Analogs in Predicted Physicochemical Profiles

The 2-fluoro-4-(trifluoromethyl)phenyl substitution pattern confers a distinct electronic profile compared to regioisomeric analogs. The target compound has predicted physicochemical parameters: boiling point 292.3±35.0 °C, density 1.326±0.06 g/cm³, and pKa 12.21±0.45 . By comparison, the closely related regioisomer 1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol (same molecular formula C10H11F4NO, MW 237.19) has a predicted boiling point of approximately 287.8±35.0 °C and density of 1.301±0.06 g/cm³ . While these predicted differences appear modest, the ortho-fluoro substitution in the target compound introduces a steric and electronic perturbation proximal to the chiral aminopropanol moiety that can influence both intermolecular hydrogen-bonding networks in the solid state and conformational preferences in solution—factors relevant to crystallization behavior and chiral recognition [1].

regioisomer comparison lipophilicity electron-withdrawing effects physicochemical prediction

Bifunctional Amino-Alcohol Reactivity vs. Mono-functional Amine or Alcohol Analogs for Synthetic Derivatization

The target compound contains both a primary amine and a secondary alcohol on adjacent chiral carbons, enabling sequential chemoselective derivatization strategies. This contrasts with mono-functional analogs such as (2S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336047-75-6), which lacks the alcohol functionality, or (1S)-3-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol (CAS 2227795-57-3), where the amino and hydroxyl groups are separated by a two-carbon spacer rather than being vicinal [1][2]. The vicinal amino-alcohol motif in the target compound is particularly suited for condensation with aldehydes or ketones to form oxazolidines, for conversion to chiral Salen-type ligands via Schiff base formation with salicylaldehydes, or for peptide coupling at either functionality . The 2-fluoro substituent ortho to the benzylic chiral center further provides a spectroscopic handle (¹⁹F NMR) for monitoring reaction progress and chiral purity.

bifunctional building block chemoselective derivatization chiral pool synthesis Salen ligand precursor

Optimal Research & Industrial Application Scenarios for (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL Based on Quantitative Evidence


GPR119 Agonist Tool Compound for Metabolic Disease Target Validation Studies

With an EC₅₀ of 41–65 nM at mouse and human GPR119 receptors in cAMP functional assays, this compound is suitable as a nanomolar-potency pharmacological probe for GPR119 target engagement studies in pancreatic β-cell and enteroendocrine L-cell models [1]. Its potency advantage of approximately 38-fold over AS-1269574 (EC₅₀ ≈ 2.5 μM) reduces the compound concentration needed in cell-based assays, mitigating potential off-target effects and solvent (DMSO) cytotoxicity artifacts at higher concentrations . Researchers investigating glucose-dependent insulin secretion or GLP-1 release can use this compound alongside established reference agonists to benchmark mechanism-of-action studies.

Chiral Building Block for Asymmetric Synthesis of Fluorinated Drug Candidates

The defined (1R,2R) stereochemistry and bifunctional amino-alcohol motif make this compound a valuable chiral pool starting material for constructing more complex fluorinated pharmaceutical intermediates [1]. The vicinal amine and alcohol groups can be differentially protected and elaborated, while the 2-fluoro-4-(trifluoromethyl)phenyl group introduces metabolically stable fluorine substitution that enhances target binding and modulates lipophilicity . This scaffold is particularly suited for medicinal chemistry programs targeting GPCRs, kinases, or proteases where fluorinated aromatic groups are established pharmacophoric elements.

Chiral Ligand Precursor for Enantioselective Catalysis

The vicinal 1,2-amino-alcohol motif is the foundational structure for chiral oxazaborolidine catalysts (CBS reduction), chiral Salen ligands (Jacobsen epoxidation), and chiral bisoxazoline ligands [1]. The (1R,2R) configuration, combined with the electron-withdrawing 2-fluoro-4-(trifluoromethyl)phenyl substituent, may fine-tune the Lewis basicity of the nitrogen and oxygen donor atoms, potentially modulating catalytic activity and enantioselectivity compared to unsubstituted phenyl analogs . Procurement of this specific enantiomer ensures stereochemical homogeneity in the derived ligand, which is critical for reproducible asymmetric induction.

Crystallography and Solid-State Hydrogen-Bonding Network Studies

Chiral trifluoromethylated amino alcohols have been studied for their intermolecular and intramolecular hydrogen-bonding patterns in the crystalline state [1]. The target compound's combination of a hydrogen-bond donor (amine NH₂, alcohol OH), hydrogen-bond acceptor (fluorine, trifluoromethyl), and defined stereochemistry makes it a candidate for systematic crystallographic studies of chiral recognition, co-crystallization with chiral acids for diastereomeric salt resolution, and solid-state NMR characterization. The presence of both ¹⁹F and CF₃ groups provides multiple spectroscopic probes for structural analysis .

Quote Request

Request a Quote for (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.